Cas no 1805339-63-2 (Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate)

Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate structure
1805339-63-2 structure
商品名:Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate
CAS番号:1805339-63-2
MF:C11H11Br2F2NO2
メガワット:387.015348672867
CID:4866403

Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate
    • インチ: 1S/C11H11Br2F2NO2/c1-2-18-8(17)4-6-3-7(5-12)16-10(13)9(6)11(14)15/h3,11H,2,4-5H2,1H3
    • InChIKey: IWHSFPXSMPZTNJ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C(F)F)C(=CC(CBr)=N1)CC(=O)OCC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 282
  • トポロジー分子極性表面積: 39.2
  • 疎水性パラメータ計算基準値(XlogP): 3.2

Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029053832-1g
Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate
1805339-63-2 97%
1g
$1,475.10 2022-04-01

Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate 関連文献

Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetateに関する追加情報

Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate: A Comprehensive Overview

Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate, with the CAS number 1805339-63-2, is a highly specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound is characterized by its complex structure, which includes a pyridine ring substituted with multiple functional groups, including bromine atoms, a difluoromethyl group, and an acetate ester. The presence of these groups imparts unique chemical properties, making it a valuable compound for various applications.

The pyridine ring serves as the central framework of this molecule, providing a rigid and planar structure that facilitates specific reactivity patterns. The substitution of bromine atoms at positions 2 and 6 introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. Additionally, the difluoromethyl group at position 3 adds further complexity to the structure, potentially enhancing the compound's stability and reactivity. The acetate ester at position 4 introduces a hydrolyzable group, which can be utilized in various chemical transformations.

Recent studies have highlighted the potential of Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate in the development of advanced materials. For instance, researchers have explored its use as a precursor for synthesizing novel pyridine-based polymers with tailored electronic properties. These polymers exhibit promising applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The ability to fine-tune the electronic properties of these materials through strategic substitution patterns makes this compound a valuable building block in materials science.

In addition to its role in materials synthesis, Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate has shown potential in medicinal chemistry. Its unique structure allows for the exploration of bioactive compounds with specific pharmacological properties. For example, recent research has focused on its ability to act as a scaffold for designing inhibitors of key enzymes involved in metabolic disorders. The presence of bromine atoms and fluorinated groups provides opportunities for optimizing bioavailability and selectivity, making this compound a promising lead for drug discovery.

The synthesis of Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate involves a series of carefully designed multi-step reactions. Starting from pyridine derivatives, chemists employ various substitution and coupling reactions to introduce the desired functional groups. The use of modern catalytic systems and advanced purification techniques ensures high yields and purity levels. This compound's synthesis is a testament to the ingenuity and precision required in modern organic chemistry.

From an environmental perspective, Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate has been studied for its potential impact on ecosystems. Research indicates that its degradation pathways under various environmental conditions are influenced by its functional groups. The brominated substituents may contribute to persistence in certain environments, while the acetate ester group could facilitate biodegradation under specific microbial conditions. Understanding these degradation mechanisms is crucial for assessing the compound's environmental footprint and developing strategies for sustainable use.

In conclusion, Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate (CAS No: 1805339-63-2) is a versatile compound with diverse applications across multiple disciplines. Its unique structure enables its use as a building block for advanced materials and bioactive compounds, while ongoing research continues to uncover new potential applications. As scientific understanding of this compound deepens, it is likely to play an increasingly important role in both academic and industrial settings.

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